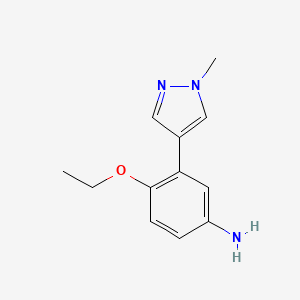

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

4-ethoxy-3-(1-methylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C12H15N3O/c1-3-16-12-5-4-10(13)6-11(12)9-7-14-15(2)8-9/h4-8H,3,13H2,1-2H3 |

InChI Key |

VCSPYRUQVIFPRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Functionalization

The pyrazole moiety, specifically 1-methyl-1H-pyrazol-4-yl, is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A general approach includes:

- Reaction of primary amines with diketones or α,β-unsaturated carbonyl compounds in the presence of hydroxylamine derivatives or hydrazine hydrate under reflux conditions in polar solvents such as ethanol or DMF.

- Use of catalysts or bases (e.g., sodium methoxide, triethylamine) to facilitate cyclization and ring closure.

For example, pyrazole derivatives have been synthesized by refluxing amines with diketones and hydroxylamine derivatives in DMF at 85 °C, followed by extraction and purification steps. This method provides a straightforward route to N-substituted pyrazoles with good yields.

Aromatic Substitution and Aniline Formation

The aromatic ring bearing the ethoxy and amino groups can be prepared by:

- Nucleophilic aromatic substitution or electrophilic substitution reactions to introduce the ethoxy group at the para position relative to the amino group.

- Reduction of nitro-substituted intermediates to anilines using mild reducing agents such as sodium borohydride in the presence of zinc chloride, which avoids precious metals and allows simultaneous reduction of nitro and heterocyclic rings under mild conditions.

A representative procedure involves:

Although this example is for a related compound, the methodology is adaptable for the reduction of nitro groups in aromatic systems bearing pyrazole substituents.

Alternative Synthetic Routes

- Multi-component reactions involving pyrazole derivatives, aldehydes, and amines under catalytic conditions have been reported to efficiently generate pyrazole-substituted anilines and related heterocycles.

- Direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in DMF at elevated temperatures (85 °C) provides a rapid and straightforward method.

Detailed Reaction Conditions and Yields

Research Findings and Notes

- The reduction method using sodium borohydride and zinc chloride is particularly advantageous for industrial scale due to mild conditions, high yield, and cost-effectiveness.

- Pyrazole ring formation via condensation with hydrazine derivatives is well-established and versatile, allowing for various substitutions including methyl groups at the N1 position.

- Catalytic multi-component reactions offer environmentally friendly alternatives with easy catalyst recovery and reuse, suitable for synthesizing pyrazole-substituted anilines.

- Purification typically involves extraction, crystallization, and chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of nitro intermediates | Sodium borohydride, zinc chloride | Mild temp, THF solvent | High yield, mild, scalable | Requires nitro precursor |

| Pyrazole ring synthesis via condensation | Primary amines, diketones, hydroxylamine derivatives | Reflux in DMF or ethanol | Straightforward, versatile | Moderate yields, long reaction times |

| Schiff base formation | 4-ethoxyaniline, pyrazole aldehydes | Reflux in methanol/ethanol | Simple, good yields | May require further reduction |

| Multi-component catalytic synthesis | Pyrazole derivatives, aldehydes, malononitrile | Mild temp, aqueous ethanol | Green, catalyst recyclable | Catalyst preparation needed |

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform (CHCl3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The table below summarizes critical structural and physicochemical properties of 4-ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline and related compounds:

Substituent Effects on Physicochemical Properties

- Basicity : Aniline derivatives with electron-donating groups (e.g., ethoxy) exhibit higher basicity than those with electron-withdrawing groups (e.g., fluoro). However, the pyrazole’s electron-withdrawing nature may partially offset this effect .

- Synthetic Complexity : Bulky substituents, such as the tris-pyrazole in 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, necessitate rigorous purification (e.g., column chromatography, aqueous washes) , whereas the target compound’s synthesis may be more straightforward.

Biological Activity

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group and a pyrazole ring, which are critical for its biological activity. The structural formula can be denoted as follows:

This structure allows for various interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in various cellular processes. Notably, studies have demonstrated that pyrazole derivatives often exhibit significant kinase inhibition properties, which can lead to anti-cancer effects.

Key Mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor for certain kinases, which are crucial in cell signaling pathways. For example, it has shown potential in inhibiting the FLT3 pathway, commonly implicated in acute myeloid leukemia (AML) .

- Pro-apoptotic Effects : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by targeting specific pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Acute Myeloid Leukemia (AML) : A study highlighted the compound's efficacy against FLT3-ITD mutations found in AML patients, demonstrating a strong inhibitory effect on cell proliferation .

- Cancer Cell Lines : In vitro experiments showed that treatment with this compound resulted in a significant increase in apoptotic cells within treated populations compared to control groups, indicating its potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.